5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile is a complex organic compound characterized by its unique structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction on the amino group of the anion 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide . This reaction often involves a sigmatropic rearrangement via a [1,5]-H shift, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve controlled sublimation processes, where the compound is sublimated at specific temperatures and pressures to obtain highly oriented crystallites . This method ensures the purity and consistency of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile undergoes several types of chemical reactions, including:
Acid-Base Reactions: The compound reacts with ammonia in the gas phase, leading to the formation of different anions depending on the relative amount of water to ammonia.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Ammonia: Used in acid-base reactions to form different anions.
Alkylating Agents: Used in nucleophilic substitution reactions to form alkylimino derivatives.
Major Products Formed
2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide: Formed during acid-base reactions with ammonia.
Alkylimino Derivatives: Formed during nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile involves its interaction with various molecular targets. In acid-base reactions, the compound forms different anions depending on the relative amounts of water and ammonia . These anions can further interact with other molecules, leading to various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3,4-dicyano-2H-pyrrol-2-ylidene-1,1,2-tricyanoethanide
- 1,2,6,7-tetracyano-3,5-dihydro-3,5-diiminopyrrolizinide
Uniqueness
5-Amino-3-imino-3H-pyrrolizine-1,2,6,7-tetracarbonitrile is unique due to its multiple functional groups and the ability to undergo various chemical reactions. Its structure allows for the formation of different anions and derivatives, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
172471-92-0 |
---|---|
Molekularformel |
C11H3N7 |
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
3-amino-5-iminopyrrolizine-1,2,6,7-tetracarbonitrile |
InChI |
InChI=1S/C11H3N7/c12-1-5-7(3-14)10(16)18-9(5)6(2-13)8(4-15)11(18)17/h16H,17H2 |
InChI-Schlüssel |
AYDQYVGXCBODAX-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=N)N2C1=C(C(=C2N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.